4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol is an organic compound with a complex structure that includes a phenol group, a nitrophenyl group, and a hydrazinylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol typically involves the condensation of 5-chloro-2-nitrobenzaldehyde with 2-ethoxyphenol in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester with a similar phenolic structure but different functional groups.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: A compound with a similar hydrazinylidene linkage but different aromatic substituents.
Uniqueness
4-{(E)-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]methyl}-2-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H14ClN3O4 |
---|---|
Molecular Weight |
335.74 g/mol |
IUPAC Name |
4-[(E)-[(5-chloro-2-nitrophenyl)hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C15H14ClN3O4/c1-2-23-15-7-10(3-6-14(15)20)9-17-18-12-8-11(16)4-5-13(12)19(21)22/h3-9,18,20H,2H2,1H3/b17-9+ |
InChI Key |
QIBDIOYCKAGXGA-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.